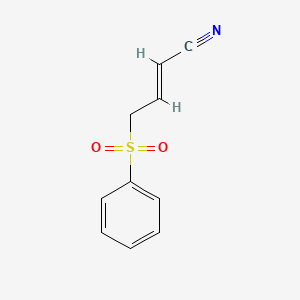

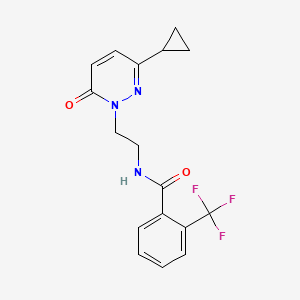

(2E)-4-(benzenesulfonyl)but-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nitriles . For example, nitriles can be converted to aldehydes using diisobutyl aluminum hydride (DIBAL-H) .Chemical Reactions Analysis

Nitriles, such as the one in this compound, can undergo various reactions. One common reaction is reduction to an aldehyde using DIBAL-H .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

A significant application of "(2E)-4-(benzenesulfonyl)but-2-enenitrile" and related compounds is in catalysis and organic synthesis. For instance, studies have highlighted the use of benzenesulfonyl derivatives in Friedel-Crafts sulfonylation reactions within unconventional media, demonstrating enhanced reactivity and quantitative yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001). Furthermore, the application of such compounds in solid-phase synthesis has been reviewed, where polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, have been used as key intermediates in various chemical transformations (Fülöpová & Soural, 2015).

Synthesis of Complex Molecules

The synthesis of optically active indolines through cycloaddition reactions between benzynes and α,β-unsaturated γ-aminobutyronitriles, which are prepared from l-amino acid derivatives, is another notable application. This method offers a pathway to synthesize complex molecules with potential applications in pharmaceuticals and materials science (Ikawa et al., 2018).

Advanced Material Science

In material science, the properties and applications of compounds related to "(2E)-4-(benzenesulfonyl)but-2-enenitrile" have been explored for the adsorption of hazardous chemicals in wastewater, showcasing graphene's potential in removing chemicals containing benzene rings (Wu et al., 2011). Additionally, sulfonated ordered mesoporous carbon-supported Pd catalysts have been developed for formic acid electrooxidation, indicating the versatility of sulfone-containing compounds in enhancing catalytic properties for energy applications (Sun et al., 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

(E)-4-(benzenesulfonyl)but-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10/h1-7H,9H2/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCZUNVHUVEENU-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC=CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)C/C=C/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-4-(benzenesulfonyl)but-2-enenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis](/img/structure/B2966908.png)

![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2966913.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2966915.png)

![N~4~-(4-methoxyphenyl)-N~6~-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966917.png)

![N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide](/img/structure/B2966927.png)

![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2966928.png)